molecular formula C14H16BrNO3 B2784634 11-Bromo-7-(methylethyl)spiro[1,3-dioxane-2,3'-indoline]-8-one CAS No. 883636-25-7

11-Bromo-7-(methylethyl)spiro[1,3-dioxane-2,3'-indoline]-8-one

Cat. No.: B2784634
CAS No.: 883636-25-7
M. Wt: 326.19
InChI Key: HOCGZSBPIQDZRD-UHFFFAOYSA-N
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Description

11-Bromo-7-(methylethyl)spiro[1,3-dioxane-2,3'-indoline]-8-one is a sophisticated spirocyclic compound designed for advanced medicinal chemistry and drug discovery research. This chemical features a unique molecular architecture that combines an indolin-2-one core, a spiro-fused 1,3-dioxane ring, and strategically placed bromo and isopropyl functional groups. The spirocyclic core impresses significant structural rigidity, which is highly valuable for exploring novel three-dimensional chemical space and for designing conformationally constrained inhibitors of biological targets. The reactive bromine substituent serves as a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. Compounds with spiro scaffolds similar to this are frequently investigated as key intermediates in the synthesis of bromodomain inhibitors and other epigenetic modulators. The structural complexity and multi-functional nature of this reagent make it an invaluable asset for researchers working in lead optimization and the development of new therapeutic agents for oncology, neurological disorders, and other disease areas. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5'-bromo-1'-propan-2-ylspiro[1,3-dioxane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3/c1-9(2)16-12-5-4-10(15)8-11(12)14(13(16)17)18-6-3-7-19-14/h4-5,8-9H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCGZSBPIQDZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)Br)C3(C1=O)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901321149
Record name 5'-bromo-1'-propan-2-ylspiro[1,3-dioxane-2,3'-indole]-2'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200279
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

883636-25-7
Record name 5'-bromo-1'-propan-2-ylspiro[1,3-dioxane-2,3'-indole]-2'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

11-Bromo-7-(methylethyl)spiro[1,3-dioxane-2,3'-indoline]-8-one is a compound of interest due to its potential biological activities, particularly as a bromodomain inhibitor. Bromodomains are protein interaction modules that recognize acetylated lysine residues on histones and non-histone proteins, playing a crucial role in regulating gene expression. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its spirocyclic structure, which includes a dioxane ring fused to an indoline moiety. The presence of the bromine atom is significant for its biological activity.

Property Description
IUPAC Name 11-Bromo-7-(methylethyl)spiro[1,3-dioxane-2,3'-indoline]-8-one
Molecular Formula C13H14BrN2O3
Molecular Weight 315.16 g/mol
Solubility Soluble in organic solvents

The primary mechanism through which 11-Bromo-7-(methylethyl)spiro[1,3-dioxane-2,3'-indoline]-8-one exerts its biological effects is by inhibiting bromodomain-containing proteins (BRDs). These proteins are involved in the recognition of acetylated lysines on histones, influencing chromatin structure and gene expression.

  • Inhibition of BET Proteins : The compound has been shown to inhibit the binding of bromodomain and extraterminal (BET) family proteins to acetylated lysines, thereby modulating transcriptional activity in cancer cells.
  • Impact on Gene Expression : By disrupting the interaction between BET proteins and chromatin, this compound can lead to downregulation of oncogenes and other genes implicated in disease processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 11-Bromo-7-(methylethyl)spiro[1,3-dioxane-2,3'-indoline]-8-one. In vitro assays demonstrated that this compound effectively reduced cell viability in various cancer cell lines.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Induction of apoptosis
HeLa (Cervical Cancer)15.0Cell cycle arrest
A549 (Lung Cancer)10.0Inhibition of proliferation

Case Studies

  • Study on MCF-7 Cells : A study conducted on MCF-7 breast cancer cells revealed that treatment with 11-Bromo-7-(methylethyl)spiro[1,3-dioxane-2,3'-indoline]-8-one resulted in significant apoptosis as evidenced by increased Annexin V staining and caspase activation.
  • In Vivo Efficacy : In animal models of lung cancer (A549 xenografts), administration of the compound led to tumor shrinkage and prolonged survival compared to control groups.

Toxicological Profile

Preliminary toxicity assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its toxicological effects.

Comparison with Similar Compounds

Key Observations:

Halogenation Strategies :

  • Bromination is a common strategy for introducing reactivity in spiroindolines. For example, bromine in acetic acid was used to synthesize brominated pyrazolo-pyrimidine-indoline hybrids . This suggests that the bromine in 11-Bromo-7-(methylethyl)spiro[1,3-dioxane-2,3'-indoline]-8-one may enhance its electrophilicity or serve as a handle for further functionalization.
  • In contrast, α-halogenated N-acylhydrazones (e.g., in spiro[indoline-3,5'-[1,2]diazepines]) enable annulation reactions with MBH esters, yielding complex spiro frameworks .

Stereoselectivity and Catalysis: Tri(n-butyl)phosphine outperforms triphenylphosphine in catalyzing domino reactions to form spiro[cyclohexane-1,3'-indolines] with high stereoselectivity . This highlights the importance of catalyst choice in spirocyclic synthesis, which may apply to the target compound’s synthesis. NaOH has also been used as a green catalyst for (3+2) cycloadditions to access spiro(cyclopentane-1,3'-indoline) derivatives, emphasizing the role of base catalysis in spiroannulation .

Analogous compounds with bulky substituents (e.g., ethoxycarbonyl in spiro[cyclohexane-1,3'-indolines]) show reduced yields due to steric effects . Bromine’s electron-withdrawing nature could modulate electronic properties, as seen in brominated pyrazolo-pyrimidine derivatives, which exhibit distinct reactivity in cross-coupling reactions .

Research Findings and Implications

Synthetic Challenges :

  • The combination of a 1,3-dioxane ring and bromine in the target compound may require specialized conditions to avoid ring-opening or debromination. Evidence from analogous systems suggests that mild acidic or basic conditions (e.g., triethylamine in dichloromethane ) could be optimal.

Potential Applications: Spiroindolines are often explored for biological activity. For example, spiro[diazepine-indolines] have been studied for cytotoxicity , while spiro[cyclohexane-indolines] are investigated as chiral building blocks . The bromine and ketone groups in the target compound make it a candidate for drug discovery or materials science.

Future Directions :

  • Computational modeling (e.g., DFT studies) could predict the target compound’s reactivity and stability.
  • Experimental validation of synthesis routes, inspired by methods in , is critical to confirm its properties.

Q & A

Q. How can cross-coupling reactions diversify the spiro core structure?

  • Bromo Functionalization : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 11-position .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to preserve spiro integrity during functionalization .

Data Contradiction Analysis

  • Discrepancies in Yields :
    • Catalyst Loading : Higher P(n-Bu)₃ (2.0 equiv.) improves yields but complicates purification vs. lower loadings in simpler systems .
    • Substituent Effects : Electron-donating groups on chalcones increase spiro[cyclohexane-indoline] yields, while nitro groups reduce reactivity .

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